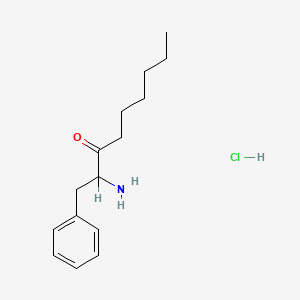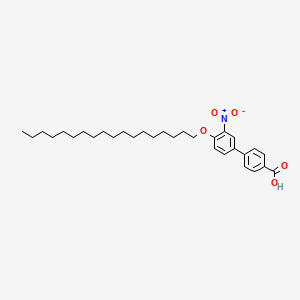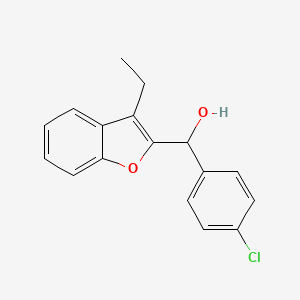
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate is a complex organic compound with the molecular formula C50H92N2O8 and a molecular weight of 845.2 g/mol. This compound is characterized by its unique structure, which includes two oxazole rings and two stearate groups. It is primarily used in specialized chemical applications due to its specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves multiple stepsThe final step involves esterification with stearic acid to form the distearate ester.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and consistency. The reaction conditions often include controlled temperatures and the use of catalysts to facilitate the esterification process. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole rings, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with aldehyde or carboxylic acid groups, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of specialty chemicals and materials, particularly in the development of new polymers and coatings.
Mecanismo De Acción
The mechanism of action of Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate involves its interaction with specific molecular targets. The oxazole rings can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The stearate groups may facilitate the compound’s incorporation into lipid membranes, enhancing its bioavailability and stability.
Comparación Con Compuestos Similares
Similar Compounds
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) dioleate: Similar structure but with oleate groups instead of stearate.
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) dipalmitate: Contains palmitate groups instead of stearate.
Uniqueness
Butane-1,4-diylbis((4,5-dihydro-4-(hydroxymethyl)oxazole-2,4-diyl)methylene) distearate is unique due to its specific combination of oxazole rings and stearate groups, which confer distinct chemical and physical properties. This uniqueness makes it particularly valuable in specialized applications where these properties are required.
Propiedades
Número CAS |
94107-49-0 |
|---|---|
Fórmula molecular |
C50H88N2O8 |
Peso molecular |
845.2 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-6-[4-[4-(hydroxymethyl)-6-octadecanoyloxy-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl]butyl]-2-oxa-5-azabicyclo[2.1.1]hex-1(5)-en-6-yl] octadecanoate |
InChI |
InChI=1S/C50H88N2O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-43(55)59-49(45-51-47(49,39-53)41-57-45)37-33-34-38-50(46-52-48(50,40-54)42-58-46)60-44(56)36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h53-54H,3-42H2,1-2H3 |
Clave InChI |
CLNNXECQDLFEGY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OC1(C2=NC1(CO2)CO)CCCCC3(C4=NC3(CO4)CO)OC(=O)CCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



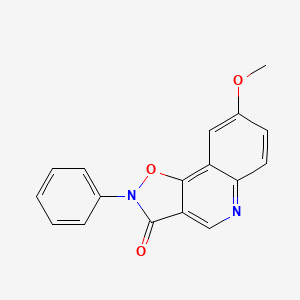
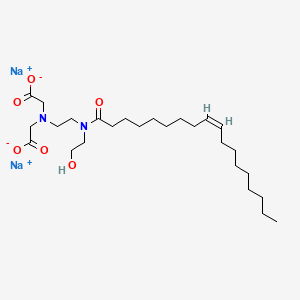
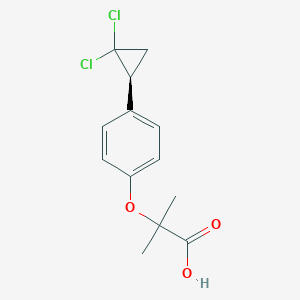

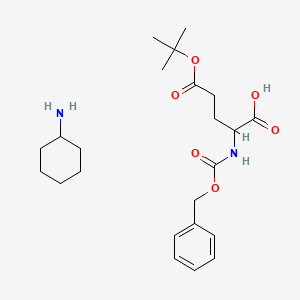
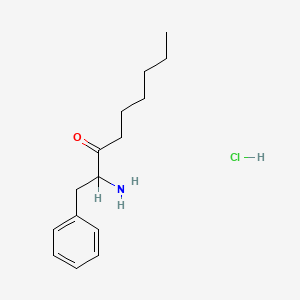
![methyl (7E,9Z,11R,12R,13S,14R,15S,16R,17S,18R,19R,20Z)-2,12-diacetyloxy-14,16,18,19,31-pentahydroxy-3,7,11,13,17,19,21,27-octamethyl-6,28-dioxo-23,25-dioxa-5-azatetracyclo[20.7.1.14,29.026,30]hentriaconta-1,3,7,9,20,22(30),26,29(31)-octaene-15-carboxylate](/img/structure/B12704182.png)
